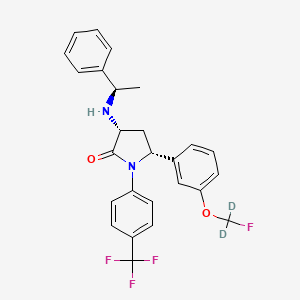
FMPEP-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMPEP-d2 is a radioligand that targets cannabinoid subtype 1 receptors. It is an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. This compound is primarily used in positron emission tomography imaging to study the distribution and density of cannabinoid subtype 1 receptors in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FMPEP-d2 involves a one-pot nucleophilic substitution reaction. The process begins with the radiofluorination of ditosylmethane-d2 using [18F]fluoride. The reaction is carried out in the presence of a phase transfer catalyst, kryptofix 2.2.2, and potassium carbonate at 95°C for 15 minutes. The resulting [18F]fluoromethyl-d2 bromide is then reacted with the precursor compound, PPEP, in the presence of cesium carbonate and 18-crown-6 in dimethylformamide at 110°C for 10 minutes .
Industrial Production Methods
The industrial production of this compound is automated using commercial synthesis modules. The process involves the formation of volatile [18F]fluoromethyl-d2 bromide, which is then purified using reverse-phase high-performance liquid chromatography. The final product is formulated with sodium chloride and ascorbic acid, ensuring high radiochemical purity and compliance with good manufacturing practices .
化学反応の分析
Types of Reactions
FMPEP-d2 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a bromine atom with a fluorine atom in the presence of a phase transfer catalyst .
Common Reagents and Conditions
Reagents: [18F]fluoride, ditosylmethane-d2, PPEP, cesium carbonate, 18-crown-6, dimethylformamide, kryptofix 2.2.2, potassium carbonate.
Conditions: 95°C for radiofluorination, 110°C for nucleophilic substitution
Major Products
The major product of these reactions is this compound, which is obtained with high radiochemical purity and is suitable for positron emission tomography imaging .
科学的研究の応用
FMPEP-d2 is extensively used in scientific research to study the endocannabinoid system. Its primary application is in positron emission tomography imaging to quantify the distribution and density of cannabinoid subtype 1 receptors in the brain. This is particularly useful in studying neuropsychiatric and neurodegenerative disorders, such as schizophrenia, Alzheimer’s disease, and addiction .
作用機序
FMPEP-d2 acts as an inverse agonist at cannabinoid subtype 1 receptors. By binding to these receptors, it induces the opposite effect of an agonist, leading to a decrease in receptor activity. This mechanism is useful in studying the role of cannabinoid subtype 1 receptors in various neurological conditions .
類似化合物との比較
FMPEP-d2 is unique in its high specificity and affinity for cannabinoid subtype 1 receptors. Similar compounds include other radioligands used for positron emission tomography imaging, such as [18F]MAGL-2102, which targets monoacylglycerol lipase, another enzyme in the endocannabinoid system .
List of Similar Compounds
- [18F]MAGL-2102
- [18F]FMPEP
This compound stands out due to its high radiochemical purity and suitability for non-invasive imaging of cannabinoid subtype 1 receptors, making it a valuable tool in neuroimaging research .
特性
分子式 |
C26H24F4N2O2 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
(3R,5R)-5-[3-[dideuterio(fluoro)methoxy]phenyl]-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24F4N2O2/c1-17(18-6-3-2-4-7-18)31-23-15-24(19-8-5-9-22(14-19)34-16-27)32(25(23)33)21-12-10-20(11-13-21)26(28,29)30/h2-14,17,23-24,31H,15-16H2,1H3/t17-,23-,24-/m1/s1/i16D2 |
InChIキー |
VIZNNWKKQKFIOX-CLXLHAEJSA-N |
異性体SMILES |
[2H]C([2H])(OC1=CC=CC(=C1)[C@H]2C[C@H](C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N[C@H](C)C4=CC=CC=C4)F |
正規SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


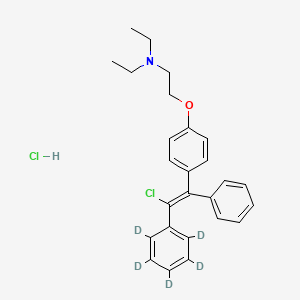
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
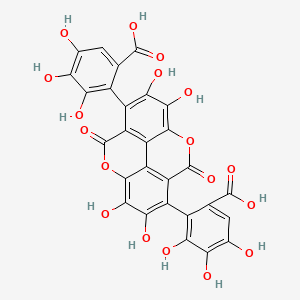

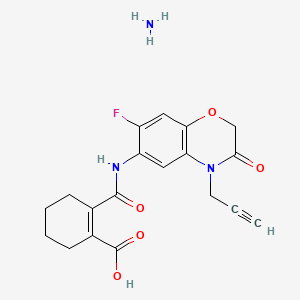
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
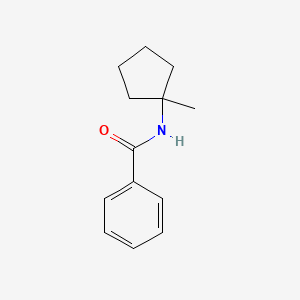
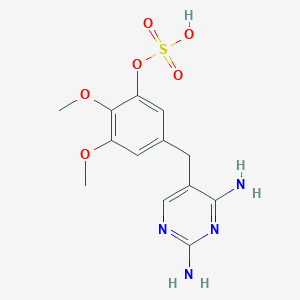
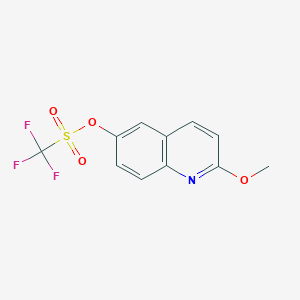
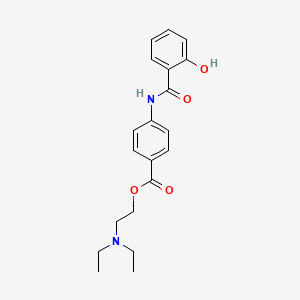
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
